molecular formula C11H16N2O2S B6754131 3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione

3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6754131
M. Wt: 240.32 g/mol
InChI Key: AAUSBHSHGQFBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a cyclobutylmethyl group, a thia (sulfur) atom, and a diazaspiro (nitrogen-containing spiro) moiety. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

3-(cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-9-11(4-5-16-7-11)12-10(15)13(9)6-8-2-1-3-8/h8H,1-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUSBHSHGQFBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C3(CCSC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of di(aryl/hetaryl)methyl malonic acids in the presence of cyclization agents like P2O5 can lead to the formation of spirocyclic structures . Optimization of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, the purification processes, including crystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[44]nonane-2,4-dione stands out due to its unique combination of a cyclobutylmethyl group and a thia-diazaspiro moiety

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